molecular formula C20H21ClN6O2S B2875553 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1396874-42-2

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No. B2875553
CAS RN: 1396874-42-2
M. Wt: 444.94
InChI Key: LNDKEPJKBBBLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H21ClN6O2S and its molecular weight is 444.94. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis (TB) . The derivatives have shown inhibitory concentrations (IC50) in the low micromolar range, indicating their potency. Additionally, these compounds have been evaluated for cytotoxicity on human embryonic kidney (HEK-293) cells and found to be non-toxic, which is promising for further drug development .

Molecular Docking Studies

Molecular docking studies are crucial in drug discovery for predicting the orientation of a drug candidate to its protein target. Derivatives of the compound have been used in docking studies to understand their molecular interactions and suitability for further development as therapeutic agents .

Biological Potential in Pharmacology

In pharmacology, the compound’s derivatives are being explored for their broad biological activities. Indole derivatives, which share a similar structural motif, are known for their diverse biological applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that the compound may also possess a range of pharmacological activities worth investigating.

Biochemical Applications

The biochemical applications of this compound are linked to its potential therapeutic effects. Its derivatives’ non-toxic nature to human cells makes them suitable candidates for biochemical studies related to cell viability and drug safety .

Molecular Biology Research

In molecular biology, the compound’s derivatives could be used to study the interaction with various biological receptors. Understanding these interactions can lead to the development of new drugs with high affinity and specificity for their targets .

Solvent Effects in Molecular Structure

The compound’s derivatives have been studied for solvent effects on their molecular structure, which is essential in understanding their behavior in different environments. This research can contribute to optimizing drug formulations and delivery methods .

properties

IUPAC Name

6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2S/c1-15-23-19(25-18-8-4-5-9-22-18)14-20(24-15)26-10-12-27(13-11-26)30(28,29)17-7-3-2-6-16(17)21/h2-9,14H,10-13H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDKEPJKBBBLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.